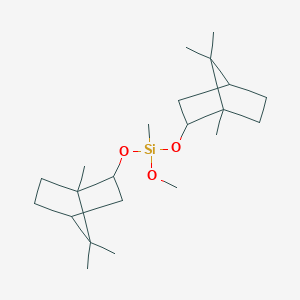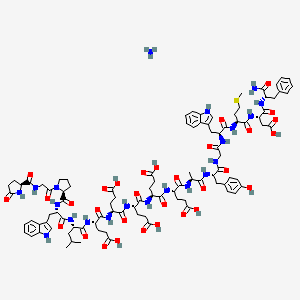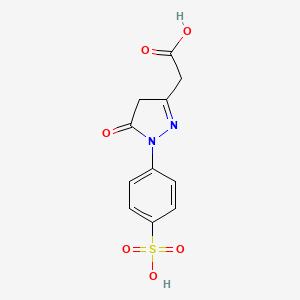
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a long aliphatic chain, an amide group, and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:
Formation of the Amide Bond: The reaction between octadecanoic acid (stearic acid) and ethylenediamine to form N-(2-aminoethyl)octadecanamide.
Introduction of the Hydroxyethyl Group: The reaction of N-(2-aminoethyl)octadecanamide with ethylene oxide to introduce the hydroxyethyl group.
Formation of the Glycine Moiety: The reaction of the intermediate with chloroacetic acid to form the glycine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-carboxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine.
Reduction: Formation of N-(2-hydroxyethyl)-N-(2-((1-octadecyl)amino)ethyl)glycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride has several scientific research applications, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, while the polar groups interact with the aqueous environment. This can affect membrane fluidity and permeability, influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)glycine monohydrochloride
- N-(2-Hydroxyethyl)-N-(2-((1-oxododecyl)amino)ethyl)glycine monohydrochloride
Uniqueness
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride is unique due to its long aliphatic chain, which provides distinct physicochemical properties. This makes it particularly effective as a surfactant and in applications requiring strong hydrophobic interactions.
Propiedades
Número CAS |
95046-22-3 |
|---|---|
Fórmula molecular |
C24H49ClN2O4 |
Peso molecular |
465.1 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C24H48N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h27H,2-22H2,1H3,(H,25,28)(H,29,30);1H |
Clave InChI |
XFXRRNWYIJBFDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


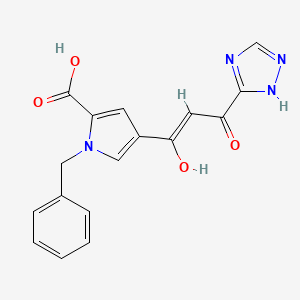

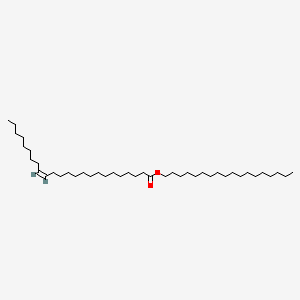
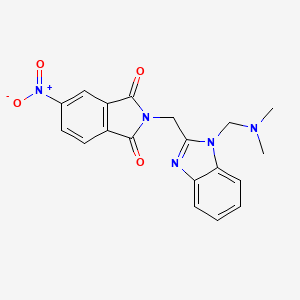
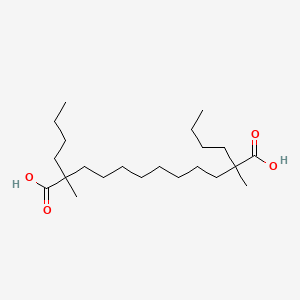
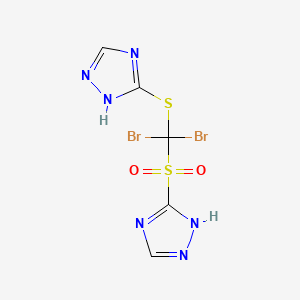
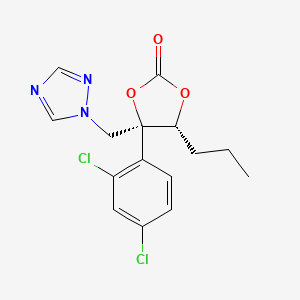
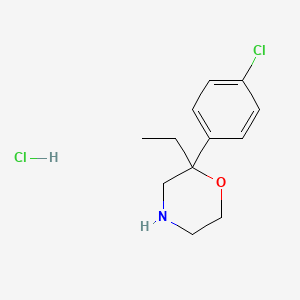
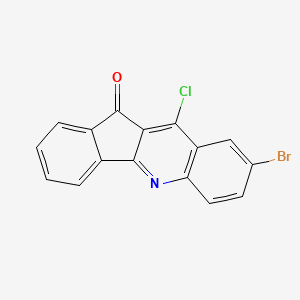
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
